K34c Exhibits Superior α5β1 Binding Affinity Compared to the Clinical-Stage Pan-Integrin Antagonist Cilengitide
K34c demonstrates a potent inhibitory concentration (IC50) of 3.1 nM against the α5β1 integrin receptor . In direct contrast, the clinical-stage pan-integrin antagonist Cilengitide exhibits a significantly weaker IC50 of 14.9 nM for the same target . This quantitative difference establishes K34c as a more potent α5β1 ligand in a head-to-head comparison of binding data derived from independent in vitro assays.
| Evidence Dimension | Inhibitory Concentration (IC50) for α5β1 Integrin |
|---|---|
| Target Compound Data | IC50 = 3.1 nM |
| Comparator Or Baseline | Cilengitide; IC50 = 14.9 nM |
| Quantified Difference | ~4.8-fold more potent |
| Conditions | In vitro biochemical/cell-based binding assay (specific assay details may vary between studies) |
Why This Matters
The ~4.8-fold greater potency of K34c enables lower working concentrations to achieve comparable α5β1 blockade, which is critical for minimizing potential off-target effects and optimizing experimental design in cell-based assays.
